STO-609
Overview
Description
STO609 is a specific and cell-permeable inhibitor of the calcium/calmodulin-dependent protein kinase kinase (CaM-KK). It is known for its high selectivity and potency in inhibiting the activities of recombinant CaM-KKα and CaM-KKβ isoforms . This compound has been widely used in scientific research to study the physiological significance of the CaM-KK-mediated pathway both in vitro and in vivo .
Scientific Research Applications
STO609 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the biochemical pathways involving CaM-KK.
Industry: STO609 is used in the development of new drugs targeting CaM-KK pathways.
Safety and Hazards
For safety and hazards, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
STO-609 is a selective and cell-permeable inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK) . It primarily targets the isoforms of CaM-KK, namely CaM-KKα and CaM-KKβ . These kinases are involved in many cellular responses mediated by an increase in the concentration of intracellular calcium .
Mode of Action
This compound inhibits the activities of recombinant CaM-KKα and CaM-KKβ isoforms . It also inhibits their autophosphorylation activities . The compound is a competitive inhibitor of ATP . It suppresses the Ca2±induced activation of CaM-KIV in a dose-dependent manner .
Biochemical Pathways
This compound affects the CaM-KK mediated pathway. This pathway involves the activation of two multifunctional CaM kinases, CaM-KI and -IV, by phosphorylation of an activation loop Thr residue by an upstream CaM kinase kinase (CaM-KK) resulting in a large increase in catalytic efficiency . This compound inhibits this pathway by selectively inhibiting CaM-KK without any significant effect on the downstream CaM kinases (CaM-KI and -IV) .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in vitro (kinase assay), ex vivo (human liver microsomes), and in vivo (mouse) model systems . The metabolic processing of this compound, its toxicity, pharmacokinetics, and bioavailability in a variety of mouse tissues have been described .
Result of Action
The inhibition of CaM-KK by this compound results in the suppression of the Ca2±induced activation of CaM-KIV . In transfected HeLa cells, this compound suppresses the Ca2±induced activation of CaM-KIV in a dose-dependent manner . It significantly reduces the endogenous activity of CaM-KK in SH-SY5Y neuroblastoma cells at a concentration of 1μg/mL (80% inhibitory rate) .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, in HeLa cells and SH-SY5Y neuroblastoma cells, the inhibitory effect of this compound on CaM-KK is observed . .
Biochemical Analysis
Biochemical Properties
STO-609 inhibits the activities of recombinant CaM-KKα and CaM-KKβ isoforms, with Ki values of 80 ng/mL and 15 ng/mL respectively . It also inhibits their autophosphorylation activities . The compound is a competitive inhibitor of ATP .
Cellular Effects
This compound has been shown to suppress the calcium-induced activation of CaM-KIV in a dose-dependent manner in transfected HeLa cells . It significantly reduces the endogenous activity of CaM-KK in SH-SY5Y neuroblastoma cells at a concentration of 1 µg/mL . In addition, this compound reduces thrombin-induced nuclear localization of NF-κB activation in endothelial cells .
Molecular Mechanism
This compound is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK). It inhibits the activities of recombinant CaM-KK and CaM-KK isoforms, and also inhibits their autophosphorylation activities . Kinetic analysis indicates that the compound is a competitive inhibitor of ATP .
Temporal Effects in Laboratory Settings
It has been reported that this compound is stable at 20°C as supplied . For long-term storage, it is recommended to store the product with a desiccant .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study has shown that this compound treatment confers protection against non-alcoholic fatty liver disease .
Metabolic Pathways
This compound is involved in the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK) pathway . It inhibits the activities of recombinant CaM-KK and CaM-KK isoforms, and also inhibits their autophosphorylation activities .
Transport and Distribution
It is known that this compound is a cell-permeable inhibitor , suggesting that it can freely diffuse across cell membranes.
Subcellular Localization
Given that it is a cell-permeable inhibitor of CaM-KK , it is likely to be found wherever CaM-KK is present within the cell.
Preparation Methods
The synthesis of STO609 involves several steps. The starting material, 3-bromo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-7-one, is prepared by the method of Nakaya et al. The reaction of this compound with cuprous cyanide in pyridine, followed by acid hydrolysis of 3-cyano-7H-benzimidazo[2,1-a]benz[de]isoquinoline-7-one with sulfuric acid in aqueous acetic acid, yields STO609 as a yellow solid . Recrystallization from acetic acid yields pure STO609 as an acetic acid adduct in a molar ratio of 1:1 .
Chemical Reactions Analysis
STO609 undergoes various chemical reactions, primarily involving its inhibitory action on protein kinases. It is a competitive inhibitor of ATP and inhibits the autophosphorylation activities of CaM-KKα and CaM-KKβ . The compound does not significantly affect the activities of downstream CaM kinases such as CaM-KI and CaM-KIV . The major product formed from these reactions is the inhibited form of the target kinase.
Comparison with Similar Compounds
STO609 is unique in its high selectivity and potency for CaM-KKα and CaM-KKβ. Similar compounds include:
Autocamtide-2-related inhibitory peptide: A specific inhibitor of CaM kinase II with an IC50 of 40 nM.
Phenoxybenzamine hydrochloride: A non-selective alpha-adrenergic antagonist with antihypertensive and vasodilatory properties.
Nifedipine: A dihydropyridine calcium channel blocking agent used to inhibit the transmembrane influx of extracellular calcium ions.
STO609 stands out due to its high selectivity for CaM-KK without significantly affecting other kinases such as CaM-KI, CaM-KIV, protein kinase C, myosin light chain kinase, protein kinase A, and p42 mitogen-activated protein kinase .
Properties
IUPAC Name |
11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18/h1-9H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKOWOGZBMOVBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52029-86-4 | |
Record name | STO 609 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052029864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STO-609 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV7Q6X3C4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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